2',5'-Dichloro-2,2-dimethylbutyrophenone
Overview
Description
2’,5’-Dichloro-2,2-dimethylbutyrophenone is an organic compound with the molecular formula C12H14Cl2O. It is a colorless liquid with a strong, pungent odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions .
Scientific Research Applications
2’,5’-Dichloro-2,2-dimethylbutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
As a type of NSAID, 2’,5’-Dichloro-2,2-dimethylbutyrophenone likely works by reducing the production of prostaglandins, chemicals that promote inflammation, pain, and fever in the body. This is typically achieved by inhibiting the enzyme cyclooxygenase, which is involved in prostaglandin synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichloro-2,2-dimethylbutyrophenone typically involves the chlorination of 2,2-dimethylbutyrophenone. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron or copper. The reaction proceeds as follows:
C6H5COC(CH3)2CH2CH3+Cl2→C6H5COC(CH3)2CHCl2CH3
Industrial Production Methods: In an industrial setting, the production of 2’,5’-Dichloro-2,2-dimethylbutyrophenone involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation and crystallization techniques.
Types of Reactions:
Oxidation: 2’,5’-Dichloro-2,2-dimethylbutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Major Products:
Oxidation: Formation of 2’,5’-dichloro-2,2-dimethylbutyric acid.
Reduction: Formation of 2’,5’-dichloro-2,2-dimethylbutanol.
Substitution: Formation of 2’,5’-dichloro-2,2-dimethylbutylamine
Comparison with Similar Compounds
2,5-Dichloro-2,5-dimethylhexane: Similar in structure but differs in the length of the carbon chain.
2,5-Dichloroterephthalaldehyde: Contains similar chlorine substitutions but has an aldehyde functional group instead of a ketone.
2,5-Dichlorophenylacetic acid: Similar aromatic ring with chlorine substitutions but has a carboxylic acid functional group.
Uniqueness: 2’,5’-Dichloro-2,2-dimethylbutyrophenone is unique due to its specific substitution pattern and the presence of a ketone functional group, which imparts distinct reactivity and chemical properties compared to its analogs .
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-2,2-dimethylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)9-7-8(13)5-6-10(9)14/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJUJFHEUKJXLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642456 | |
Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-96-3 | |
Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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